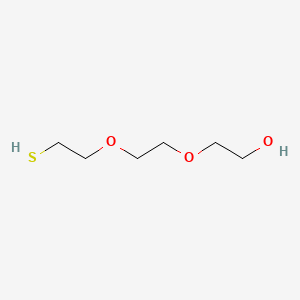

3,6-Dioxa-8-mercaptooctan-1-ol

Overview

Description

3,6-Dioxa-8-mercaptooctan-1-ol is a synthetic compound . It has been shown to have an inhibitory effect on 11-mercaptoundecanoic acid . It functions by binding to the lectin and adsorbing onto the gold electrode surface .

Synthesis Analysis

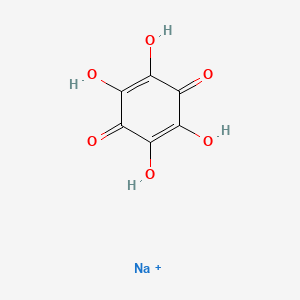

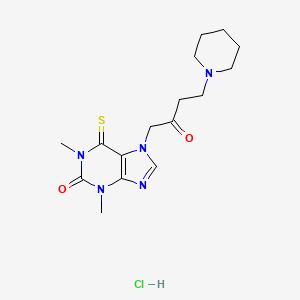

Thiol-C2-PEG2-OH can be used in the synthesis of a series of PROTACs . The compound is available for purchase for pharmaceutical testing .Molecular Structure Analysis

The molecular formula of this compound is C6H14O3S . It contains a total of 23 bonds, including 9 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, 2 aliphatic ethers, and 1 thiol .Chemical Reactions Analysis

The oxidation of this compound by some Pt(IV) complexes has been studied . The oxidation reactions display an overall second-order character, being first-order each in [Pt (IV)] and in [dithiol] .Physical and Chemical Properties Analysis

The molecular weight of this compound is 166.24 . It is stable and combustible . It is incompatible with strong oxidizing agents and ammonia .Scientific Research Applications

Protein Sensing

3,6-Dioxa-8-mercaptooctan-1-ol (DMOL) has been used in the development of a binary self-assembled monolayer (SAM) on a gold electrode for protein sensing. This was specifically used for the immobilization of protein aptamers, with the DMOL layer effectively preventing nonspecific protein adsorption. This approach enhances the selectivity and sensitivity of protein detection methods, such as in the case of hemoglobin sensing using electrochemical impedance spectroscopy (Feyzizarnagh et al., 2015).

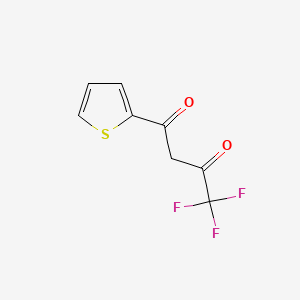

Aroma Compound Analysis

While not directly involving this compound, related research in the field of aroma compounds, like the study of 3-Mercapto-2-methylpentan-1-ol, provides insights into the analysis and identification of volatile compounds. This includes understanding their formation pathways and sensory evaluations, which can be relevant in the broader context of studying similar mercaptan-based compounds (Widder et al., 2000).

Merox Process Studies

Research on the kinetics of mercaptan oxidation in the Merox process, used for converting mercaptans in petroleum distillates to disulfides, provides an industrial application context for mercaptan-related compounds. While this compound is not directly studied here, the understanding of mercaptan behavior and its oxidation is crucial in industries like petroleum processing (Leitão & Rodrigues, 1989).

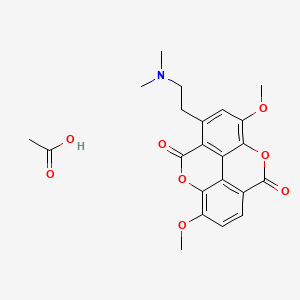

Synthesis of Phthalocyanines

Research involving the synthesis of phthalocyanines using related dioxa compounds can offer insights into chemical synthesis processes where this compound might be applicable. Such studies are significant in the field of organic chemistry for the development of new compounds and materials (Kudrik et al., 2000).

Mechanism of Action

Target of Action

Thiol-PEG3-Alcohol, also known as HS-PEG3-OH or 3,6-Dioxa-8-mercaptooctan-1-ol, is a PEG derivative containing a thiol group and a hydroxyl group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are typically found in various biological and chemical systems, making Thiol-PEG3-Alcohol a versatile compound in bioconjugation applications.

Mode of Action

The thiol group in Thiol-PEG3-Alcohol reacts with its targets to form stable bonds . This interaction allows the compound to attach to or modify the targets, thereby altering their properties or functions. The hydroxyl group further enables derivatization or replacement with other reactive functional groups .

Pharmacokinetics

Polyethylene glycol (PEG), the base molecule of Thiol-PEG3-Alcohol, is known to improve the pharmacokinetics of drugs . PEGylation, the process of attaching PEG to other molecules, can significantly enhance the pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles . It can increase solubility, extend the elimination half-life of a drug, and statistically inhibit the toxicity of the materials .

Result of Action

The molecular and cellular effects of Thiol-PEG3-Alcohol’s action largely depend on the specific targets and the nature of the bioconjugation processes. Generally, the compound can modify the targets to change their properties or functions, which can have various molecular and cellular effects . For instance, PEGylation can relieve protein adherence and macrophage removal due to the existence of PEG on the particles .

Action Environment

The action of Thiol-PEG3-Alcohol can be influenced by various environmental factors. For example, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This suggests that the compound’s action, efficacy, and stability can be affected by the hydration level and pH of the environment. Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Thiol-PEG3-Alcohol interacts with various biomolecules due to the presence of a thiol group and a hydroxyl group . The thiol group can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Cellular Effects

They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Molecular Mechanism

The molecular mechanism of Thiol-PEG3-Alcohol primarily involves its thiol group, which can react with various entities, including maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows Thiol-PEG3-Alcohol to form bonds with these entities, potentially influencing their function.

Properties

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLUQUKENLMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338324 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56282-36-1 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.